molecular formula C4H4INO B2488194 5-Iodo-2-methyl-1,3-oxazole CAS No. 2287275-07-2

5-Iodo-2-methyl-1,3-oxazole

Cat. No. B2488194
CAS RN: 2287275-07-2
M. Wt: 208.986
InChI Key: XNIOLBHIZFIHEM-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1,3-oxazole is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methyl-1,3-oxazole consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The molecule also has an iodine atom attached to the 5th carbon and a methyl group attached to the 2nd carbon .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

Chemistry science, especially organic synthesis, has witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .

Biological and Pharmacological Activities

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Drug Discovery

Heterocyclic chemistry is of great interest to synthetic chemists due to biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery . Oxazoles are a class of azoles that contain a five-membered ring with oxygen and nitrogen atoms .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis of Functionalized Oxazole Derivatives

Under standardized conditions, a wide range of functionalized [1, 3]-oxazole and 1H-pyrrolo-[1, 3]-oxazole derivatives were afforded with high yields .

Safety and Hazards

The safety data sheet for a similar compound, 5-Iodo-1-methylimidazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Oxazole derivatives have been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Given the wide spectrum of biological activities of oxazoles, researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This suggests that the study and application of 5-Iodo-2-methyl-1,3-oxazole and similar compounds have promising future directions.

properties

IUPAC Name

5-iodo-2-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-6-2-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIOLBHIZFIHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methyl-1,3-oxazole

CAS RN

2287275-07-2
Record name 5-iodo-2-methyl-1,3-oxazole
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